molecular formula C12H16N2O2 B13570252 Methyl 2-(cyclopentylamino)nicotinate

Methyl 2-(cyclopentylamino)nicotinate

Cat. No.: B13570252
M. Wt: 220.27 g/mol
InChI Key: OLYYTMKQMDZWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(cyclopentylamino)nicotinate: is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, with a cyclopentylamino substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclopentylamino)nicotinate typically involves the reaction of nicotinic acid derivatives with cyclopentylamine. One common method includes the esterification of nicotinic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of the cyclopentylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(cyclopentylamino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 2-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: Methyl 2-(cyclopentylamino)nicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in modulating biological pathways related to inflammation and cellular signaling.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and as an analgesic. Its ability to interact with specific receptors in the body makes it a candidate for drug development.

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopentylamino)nicotinate involves its interaction with specific molecular targets in the body. It is believed to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is thought to be mediated through the release of prostaglandin D2, which acts locally due to its short half-life . The compound’s ability to modulate inflammatory pathways and cellular signaling further contributes to its pharmacological effects.

Comparison with Similar Compounds

Uniqueness: Methyl 2-(cyclopentylamino)nicotinate is unique due to its specific cyclopentylamino substituent, which imparts distinct chemical and biological properties. This differentiates it from other nicotinic acid derivatives and allows for specialized applications in various fields.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 2-(cyclopentylamino)pyridine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-7-4-8-13-11(10)14-9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3,(H,13,14)

InChI Key

OLYYTMKQMDZWBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)NC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.